Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-ethyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACXIUSAAGGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C(C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Oxopiperidine-3-carboxylate Derivatives
A foundational method involves the alkylation of ethyl 4-oxopiperidine-3-carboxylate. In this approach, the secondary amine of the piperidine ring is alkylated using ethyl bromide or iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like acetone or dimethylformamide (DMF) at reflux temperatures (80–100°C) for 12–24 hours.
Key Steps:
- Dissolve ethyl 4-oxopiperidine-3-carboxylate hydrochloride in acetone.
- Add ethyl bromide and potassium carbonate.
- Reflux for 18 hours, followed by filtration and solvent evaporation.
- Purify the crude product via recrystallization from ethanol.
This method yields the target compound with approximately 65–70% efficiency, though competing over-alkylation at the ketone oxygen can reduce purity.
Esterification of 1-Ethyl-4-oxopiperidine-3-carboxylic Acid
An alternative route begins with 1-ethyl-4-oxopiperidine-3-carboxylic acid, which undergoes esterification with ethanol under acidic conditions. Sulfuric acid or thionyl chloride catalyzes the reaction, with yields reaching 75–80% after 6–8 hours at 60°C.
Reaction Conditions:
- Molar ratio of acid to ethanol: 1:5
- Catalyst: 2% (v/v) concentrated H₂SO₄
- Workup: Neutralization with NaHCO₃, extraction with dichloromethane
This method is limited by the availability of the carboxylic acid precursor, which itself requires multi-step synthesis.
Cyclization Approaches
Dieckmann Cyclization of Diethyl 1-Ethyl-4-oxopiperidine-3,5-dicarboxylate
Dieckmann cyclization offers a ring-closing strategy to construct the piperidine skeleton. Starting with diethyl 1-ethyl-4-oxopiperidine-3,5-dicarboxylate, intramolecular ester condensation forms the six-membered ring. The reaction is conducted under anhydrous conditions with potassium tert-butoxide (KOtBu) in toluene at 0–5°C for 30 minutes.
Mechanistic Insights:
- Base deprotonates the α-hydrogen of the ester.
- Nucleophilic attack forms a cyclic β-ketoester intermediate.
- Decarboxylation occurs spontaneously upon acidification.
This method achieves 55–60% yield but requires meticulous control of temperature and moisture.
Michael Addition-Cyclization Cascades
Recent protocols exploit Michael addition followed by cyclization. For example, ethyl acrylate reacts with ethyl glycinate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form a linear intermediate, which cyclizes under basic conditions.
Optimization Parameters:
- Catalyst loading: 10 mol% ZnCl₂
- Solvent: Tetrahydrofuran (THF)
- Reaction time: 8 hours at 50°C
Yields for this method remain modest (50–55%), but scalability is advantageous for industrial applications.
Catalytic Hydrogenation Methods
Reductive Amination of Ethyl 4-oxopiperidine-3-carboxylate
Palladium on carbon (Pd/C) catalyzes the reductive alkylation of ethyl 4-oxopiperidine-3-carboxylate with acetaldehyde. The reaction proceeds under hydrogen gas (4.9 atm) at 60°C for 4 hours, achieving 70–75% yield.
Critical Considerations:
- Catalyst activation: Pre-reduce Pd/C under H₂ for 1 hour.
- Side reactions: Over-reduction of the ketone to a secondary alcohol.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors to enhance efficiency. Ethyl chloroformate and 1-ethyl-4-piperidone are mixed in a microreactor at 120°C with a residence time of 2 minutes, yielding 85–90% product.
Advantages:
- Reduced solvent usage (50% less than batch methods).
- Consistent product quality due to precise temperature control.
Comparative Analysis of Methods
Recent Advances and Optimization
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvents by grinding ethyl 4-oxopiperidine-3-carboxylate with ethyl bromide and potassium carbonate. This method achieves 80% yield in 2 hours, reducing environmental impact.
Enzymatic Esterification
Lipase-catalyzed esterification using immobilized Candida antarctica lipase B (CAL-B) enables mild conditions (40°C, pH 7.0) with 90% conversion efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituents at positions 1, 3, and 4 of the piperidine ring:
*Similarity scores derived from structural alignment databases.
Key Observations :
- Substituent Effects : The benzyl group in Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl increases molecular weight and hydrophobicity compared to the ethyl-substituted parent compound. This substitution may enhance binding affinity in receptor-based applications .
- Ester Variations: Replacing the ethyl ester (C₁₀H₁₇NO₃) with a methyl ester (C₁₄H₁₇NO₃) reduces steric bulk but may alter metabolic stability in vivo .
Physicochemical Properties
Data on boiling points, melting points, and solubility are sparse.
Pharmaceutical Intermediates
Piperidine derivatives are pivotal in drug discovery. For example:
Limitations and Data Gaps
- Physical Data : Melting/boiling points and solubility parameters for the parent compound remain uncharacterized in available literature.
- Biological Activity: No direct evidence links Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate to bioactivity, though ethyl acetate extracts of related compounds show antifungal properties (e.g., in clove and turmeric extracts) .
Biological Activity
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring with an ethyl group at the nitrogen position and a keto group at the fourth carbon. This structure is crucial for its biological activity and interaction with various biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound can act as an inhibitor for certain enzymes, which is critical in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing various physiological processes.
- Metabolic Transformation : Hydrolysis of the ester group can release active piperidine derivatives, enhancing its biological efficacy.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory activity. For instance, studies have shown its potential as an inhibitor of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. In vitro studies reported IC50 values indicating significant inhibition compared to standard inhibitors .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 15.0 ± 1.5 | |
| D-saccharic acid 1,4-lactone (standard) | 45.75 ± 2.16 |
Antimicrobial Activity
In addition to enzyme inhibition, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against various strains, making it a candidate for further development in treating infections.
Study on Derivatives
A comprehensive study synthesized various derivatives of piperidine compounds, including this compound. The derivatives were tested for biological activity, revealing that modifications to the piperidine ring significantly influenced their potency and selectivity against specific targets .
Pharmacological Applications
This compound has been investigated for potential applications in:
Q & A
Q. How can researchers address missing ecological toxicity data for regulatory submissions?
- Perform quantitative structure-activity relationship (QSAR) modeling using tools like EPI Suite to predict LC50 values for aquatic organisms.
- Cite analog data (e.g., from ethyl-piperidine carboxylates) with explicit disclaimers about extrapolation uncertainties .
Data Presentation & Ethics
Q. What are the best practices for presenting crystallographic data in publications?
Q. How should conflicting interpretations of reaction mechanisms be addressed in a research paper?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
